molecular formula C7H7BrOS B2434132 1-(4-Bromo-5-methyl-thiophen-2-yl)-ethanone CAS No. 36901-17-4

1-(4-Bromo-5-methyl-thiophen-2-yl)-ethanone

Cat. No.: B2434132
CAS No.: 36901-17-4
M. Wt: 219.1
InChI Key: NFSSDAHKODWNNL-UHFFFAOYSA-N
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Description

1-(4-Bromo-5-methyl-thiophen-2-yl)-ethanone is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a bromine atom and a methyl group attached to the thiophene ring, along with an ethanone group.

Preparation Methods

The synthesis of 1-(4-Bromo-5-methyl-thiophen-2-yl)-ethanone typically involves the bromination of 5-methyl-2-thiophenecarboxaldehyde followed by a series of reactions to introduce the ethanone group. The reaction conditions often include the use of glacial acetic acid as a solvent and bromine as the brominating agent . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

1-(4-Bromo-5-methyl-thiophen-2-yl)-ethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Bromo-5-methyl-thiophen-2-yl)-ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways involving thiophene derivatives.

    Industry: Used in the production of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 1-(4-Bromo-5-methyl-thiophen-2-yl)-ethanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine and ethanone groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. Specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar compounds to 1-(4-Bromo-5-methyl-thiophen-2-yl)-ethanone include other brominated thiophenes and methyl-substituted thiophenes. For example:

    4-Bromo-5-methyl-2-thiophenecarboxaldehyde: Similar structure but with an aldehyde group instead of an ethanone group.

    5-Methyl-2-thiophenecarboxaldehyde: Lacks the bromine atom but has a similar thiophene ring structure.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical properties and reactivity.

Properties

IUPAC Name

1-(4-bromo-5-methylthiophen-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrOS/c1-4(9)7-3-6(8)5(2)10-7/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFSSDAHKODWNNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(S1)C(=O)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Bromine (9.7 ml) is added to a solution of 2-acetyl-5-methylthiophene (26.6 g) and NaOAc (17.2 g) in water (100 ml) at room temperature. After 12 hours at room temperature the reaction is quenched with a 1M aqueous solution of sodium thiosulfate (100 ml) and extracted three times with ethyl acetate (250 ml). The organic phases are combined, washed with a saturated aqueous solution of NaCl, dried over MgSO4 and concentrated in vacuo to yield 1-(4-bromo-5-methyl-thiophen-2-yl)-ethanone (41.8 g) as a brown oil. The crude product is used without further purification.
Quantity
9.7 mL
Type
reactant
Reaction Step One
Quantity
26.6 g
Type
reactant
Reaction Step One
Name
Quantity
17.2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

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